Benzoyltropein

Descripción general

Descripción

Tropacocaína (clorhidrato) es un alcaloide tropánico, estructuralmente relacionado con la cocaína. También se conoce como benzoilpseudotropina o benzoato de pseudotropina. La tropacocaína es un compuesto natural que se encuentra en las hojas de la planta de coca, Erythroxylon coca. Es un contaminante de la cocaína de la calle y se ha estudiado por sus propiedades farmacológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La tropacocaína se puede sintetizar a partir de la tropina utilizando la reacción de Mitsunobu. Esto implica la reacción de tropina con ácido benzoico en presencia de un agente deshidratante como la trifenilfosfina y el azodicarboxilato de dietilo . Otro método implica la N-desmetilación electroquímica de los alcaloides tropánicos a sus derivados de nortropano, que luego pueden procesarse para obtener tropacocaína .

Métodos de producción industrial: La producción industrial de tropacocaína generalmente implica la extracción de alcaloides tropánicos de la planta de coca, seguida de una modificación química para producir el compuesto deseado. El proceso incluye pasos como la extracción, purificación y síntesis química en condiciones controladas .

Análisis De Reacciones Químicas

Tipos de reacciones: La tropacocaína experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: La tropacocaína se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador como el paladio sobre carbono.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como los iones hidróxido o las aminas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen la hidroxitropacocaína, la benzoilecgonina y otros derivados dependiendo de las condiciones específicas de la reacción .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Benzoyltropein is primarily recognized for its bioactive properties, which include:

- Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of inflammatory cytokines and modulate pathways such as NF-κB and MAPK, which are crucial in inflammatory responses .

- Analgesic Properties : The compound has demonstrated analgesic effects in various animal models, suggesting its potential for pain management. For instance, studies have shown that it can alleviate mechanical allodynia and thermal hyperalgesia in neuropathic pain models .

- Cardiovascular Protection : this compound has been identified as a potential cardioprotective agent. It may enhance mitochondrial function and energy metabolism in cardiac cells by activating the AMPK signaling pathway, which is essential for maintaining cellular energy homeostasis .

Case Studies and Research Findings

Several studies have been conducted to evaluate the therapeutic potential of this compound:

| Study | Model | Findings | Dosage |

|---|---|---|---|

| Anti-inflammatory Effect | Rheumatoid Arthritis Model | Inhibited cytokine production (IL-6, TNF-α) | 1000 μg/mL |

| Analgesic Effect | Neuropathic Pain Model | Reduced mechanical allodynia | 2.2 μg intrathecal injection |

| Cardiomyocyte Protection | HepG2 Cell Line | Enhanced mitochondrial function and ATP levels | 25-75 μM |

| Skin Protection | Psoriasis Model (HaCat Cells) | Reduced inflammatory factor release (IL-8) | Not specified |

These studies underscore this compound's potential across various therapeutic areas, particularly in managing inflammation, pain, cardiovascular health, and skin disorders.

Mecanismo De Acción

La tropacocaína ejerce sus efectos inhibiendo los canales de sodio activados por voltaje, similar a la cocaína. Esta inhibición previene la propagación de impulsos eléctricos, lo que lleva a efectos anestésicos locales. Además, la tropacocaína impacta la neurotransmisión al dificultar la recaptación de monoaminas, en particular la dopamina, de la hendidura sináptica. Esto da como resultado un exceso de dopamina disponible para la activación postsináptica, contribuyendo a sus propiedades estimulantes y adictivas .

Compuestos similares:

Cocaína: Tanto la tropacocaína como la cocaína son alcaloides tropánicos con estructuras y efectos farmacológicos similares.

Benzoilecgonina: Este es un metabolito principal de la cocaína y comparte similitudes estructurales con la tropacocaína.

Singularidad: La singularidad de la tropacocaína radica en su potencia y toxicidad intermedias en comparación con la cocaína y otros alcaloides tropánicos. Su capacidad para promover la neuroplasticidad estructural también la diferencia de otros compuestos de su clase .

Comparación Con Compuestos Similares

Cocaine: Both tropacocaine and cocaine are tropane alkaloids with similar structures and pharmacological effects.

Benzoylecgonine: This is a major metabolite of cocaine and shares structural similarities with tropacocaine.

Uniqueness: Tropacocaine’s uniqueness lies in its intermediate potency and toxicity compared to cocaine and other tropane alkaloids. Its ability to promote structural neuroplasticity also sets it apart from other compounds in its class .

Actividad Biológica

Benzoyltropein, a compound with the chemical formula CHNO, has garnered attention in recent years due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of this compound, supported by research findings and case studies.

Overview of this compound

This compound is a derivative of tropane alkaloids, known for their structural complexity and biological significance. It is primarily recognized for its role as a dopamine reuptake inhibitor, which positions it as a candidate for treating various neuropsychiatric disorders . Furthermore, its interaction with neurotransmitter systems suggests potential applications in managing conditions such as depression and anxiety.

The primary mechanism through which this compound exerts its effects is by inhibiting the reuptake of dopamine. This action increases the availability of dopamine in the synaptic cleft, enhancing dopaminergic signaling. Additionally, this compound may influence other neurotransmitter systems, including norepinephrine and serotonin, contributing to its overall pharmacological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's efficacy appears to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Activity

This compound also demonstrates promising anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The compound's mechanism involves the modulation of cell cycle progression and the activation of apoptotic pathways .

Research Findings and Case Studies

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound demonstrated that it effectively inhibited biofilm formation in Staphylococcus aureus, showcasing its potential as an alternative treatment for biofilm-associated infections .

Propiedades

Número CAS |

19145-60-9 |

|---|---|

Fórmula molecular |

C15H19NO2 |

Peso molecular |

245.32 g/mol |

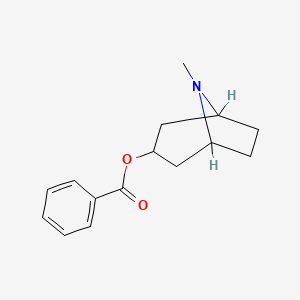

Nombre IUPAC |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate |

InChI |

InChI=1S/C15H19NO2/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12-,13+,14? |

Clave InChI |

XQJMXPAEFMWDOZ-PBWFPOADSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 |

SMILES isomérico |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC=CC=C3 |

SMILES canónico |

CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Benzoyltropine primarily acts as a competitive inhibitor of sodium-dependent choline uptake and acetylcholine synthesis in rat cerebral cortical synaptosomes. [] This effectively reduces the availability of choline, a crucial precursor for acetylcholine synthesis, thereby diminishing acetylcholine levels. Acetylcholine is a key neurotransmitter in the cholinergic system, involved in various functions like muscle contraction, memory, and learning. Therefore, by decreasing acetylcholine levels, benzoyltropine disrupts cholinergic signaling.

ANone: While the provided abstracts don't delve deep into specific SAR studies for benzoyltropine, they highlight key structural features and comparisons. For instance, benzoyltropine demonstrates a 4 to 5 times higher potency than tropacocaine in inhibiting sodium-dependent choline uptake and acetylcholine synthesis. [] This suggests that the benzoyl ester moiety, present in benzoyltropine but absent in tropacocaine, contributes significantly to its activity.

ANone: The provided abstracts primarily focus on the pharmacological characterization of benzoyltropine, highlighting its anticholinergic properties. While no direct therapeutic applications are mentioned, its ability to inhibit acetylcholine synthesis and interact with muscarinic receptors suggests potential avenues for further exploration.

ANone: While the provided abstracts don't delve into the specifics of analytical techniques for benzoyltropine, its presence as a contaminant in street-cocaine samples suggests the use of chromatographic methods. [] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to identify and quantify alkaloids, including benzoyltropine, in complex mixtures. These techniques offer high sensitivity and selectivity, allowing researchers to accurately analyze the composition of seized drug samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.